molecular formula C12H18IN3 B2899958 N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine CAS No. 860650-01-7

N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine

Cat. No. B2899958
CAS RN: 860650-01-7
M. Wt: 331.201
InChI Key: GLGHNYSSULXVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine (NCHIDMP) is a heterocyclic compound that has been used in a range of scientific research applications. It is a relatively new compound that is gaining popularity in the scientific community due to its unique properties. NCHIDMP has been found to be a useful tool in the synthesis of other compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine has been used in a variety of scientific research applications. It has been used to synthesize other compounds, such as 2-amino-3-methyl-4-pyrimidinamine (AMP), which is used as a building block in the synthesis of other compounds. This compound has also been used in biochemical and physiological studies, such as the study of the effects of the compound on the growth of bacteria and the development of cancer cells.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine is not yet fully understood. However, it is believed that the compound interacts with the DNA of cells, which can lead to changes in gene expression and protein production. This can lead to changes in the biochemical and physiological properties of the cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of bacteria and to inhibit the development of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been found to be relatively non-toxic, making it a safe compound to use in experiments. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not very stable in the presence of light or heat, making it difficult to store or transport.

Future Directions

N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine is a relatively new compound, and there are a number of possible future directions for research. For example, further research could be done to understand the mechanism of action of the compound and to develop new applications for it. Additionally, further research could be done to improve the stability of the compound, as well as to develop new methods for synthesizing it. Finally, further research could be done to understand the effects of the compound on the biochemical and physiological processes of cells, as well as to develop new uses for it in the medical field.

Synthesis Methods

N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine can be synthesized in a two-step process. The first step involves the reaction of 2,6-dimethyl-4-pyrimidinamine (DMP) with cyclohexyl iodide in the presence of a base such as potassium carbonate. The reaction produces N-cyclohexyl-2,6-dimethyl-4-pyrimidinamine (NCHDMP). The second step involves the reaction of NCHDMP with iodine in the presence of a base such as potassium carbonate. This reaction produces this compound.

properties

IUPAC Name

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3/c1-8-11(13)12(15-9(2)14-8)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGHNYSSULXVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC2CCCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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